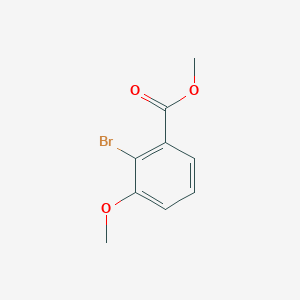

Methyl 2-bromo-3-methoxybenzoate

Description

BenchChem offers high-quality Methyl 2-bromo-3-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-3-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMOOUWDJRMZGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59453-47-3 | |

| Record name | Methyl 2-bromo-3-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of Methyl 2-bromo-3-methoxybenzoate in Medicinal Chemistry

Executive Summary

Methyl 2-bromo-3-methoxybenzoate (C₉H₉BrO₃) represents a highly functionalized aromatic scaffold critical to modern drug discovery. Unlike simple benzoates, this molecule possesses "orthogonal reactivity"—three distinct functional handles (aryl bromide, methyl ester, and methoxy ether) that allow for sequential, chemoselective transformations.

While often sought for its molecular weight in stoichiometric calculations, the true value of this compound lies in its role as a "linchpin" intermediate. It allows researchers to construct complex heterocycles (such as isoquinolines and biaryls) used in kinase inhibitors and GPCR modulators. This guide provides a definitive technical analysis of its physical properties, synthesis, and application logic.

Physicochemical Profile & Molecular Weight Analysis[1][2][3][4]

In high-precision synthesis and analytical chemistry, a single "molecular weight" value is insufficient. Researchers must distinguish between the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for Mass Spectrometry identification).

1.1 Quantitative Data Table

| Property | Value | Context for Researcher |

| Formula | C₉H₉BrO₃ | Core stoichiometry. |

| Average Molecular Weight | 245.07 g/mol | Use this value for calculating molarity and reagent equivalents in the lab. |

| Monoisotopic Mass (⁷⁹Br) | 243.9735 Da | The primary peak observed in High-Res MS (HRMS). |

| Monoisotopic Mass (⁸¹Br) | 245.9715 Da | The M+2 peak observed in MS. |

| Exact Mass | 243.9735 | Used for calibrating mass spectrometers. |

| LogP (Predicted) | ~2.24 | Indicates moderate lipophilicity; suitable for CNS-active drug scaffolds. |

| Physical State | Solid / Low-melting solid | Handling requires powder funnels; melting point typically 40–50°C (derivative dependent). |

1.2 The Bromine Isotope Signature (Mass Spec Validation)

When analyzing reaction mixtures via LC-MS, Methyl 2-bromo-3-methoxybenzoate exhibits a characteristic 1:1 isotopic ratio due to natural bromine abundance (⁷⁹Br: 50.69% and ⁸¹Br: 49.31%).

-

Diagnostic Signal: You will not see a single parent ion. You will see a "doublet" pattern separated by 2 mass units (m/z 244 and 246 for [M+H]⁺).

-

Validation Protocol: If the M+2 peak is missing or significantly lower than the M peak, the bromine has likely been cleaved (dehalogenation) during the reaction.

Figure 1: Mass Spectrometry Isotope Signature. The 1:1 ratio of peaks at m/z 244 and 246 is the primary quality control check for brominated intermediates.

Synthetic Access & Methodology

Commercial availability of the specific 2-bromo-3-methoxy isomer can be sporadic compared to the more common 2-bromo-5-methoxy isomer. Therefore, in-house synthesis from the carboxylic acid precursor is a standard requirement.

Precursor: 2-Bromo-3-methoxybenzoic acid (CAS: 88377-29-1).[1]

2.1 Protocol: Acid-Catalyzed Fischer Esterification

This method is preferred over alkyl halides (MeI) for scale-up due to safety and cost, provided the steric hindrance of the ortho-bromine is managed by reflux time.

Reagents:

-

2-Bromo-3-methoxybenzoic acid (1.0 eq)

-

Methanol (Solvent/Reagent, excess)

-

Sulfuric Acid (H₂SO₄, cat. 0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq)

Step-by-Step Workflow:

-

Activation: Dissolve the benzoic acid derivative in anhydrous Methanol (0.5 M concentration).

-

Catalyst Addition:

-

Option A (Standard): Add conc. H₂SO₄ dropwise.

-

Option B (Fast): Cool to 0°C, add SOCl₂ dropwise (generates HCl in situ), then warm to reflux.

-

-

Reflux: Heat to 65°C (reflux) for 4–6 hours. Note: The ortho-bromo substituent creates steric bulk, slowing the attack of methanol on the carbonyl. Monitor via TLC (Hexane/EtOAc 3:1).

-

Workup: Concentrate methanol under reduced pressure. Redissolve residue in EtOAc. Wash with sat.[2] NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Dry over MgSO₄ and concentrate. Usually yields a white/off-white solid requiring no chromatography if conversion is >95%.

Figure 2: Fischer Esterification Pathway. The reaction is driven by the excess of methanol (Le Chatelier's principle) to overcome the steric hindrance of the ortho-bromine.

Structural Reactivity & Applications

The molecular weight of ~245.07 is heavy enough to be a solid handle but light enough to allow for significant elaboration without violating "Lipinski's Rule of 5" (MW < 500) in early drug discovery.

3.1 Orthogonal Reactivity Map

The molecule offers three distinct sites for chemical modification:

-

Site A: The Bromine (C-2 Position) [3]

-

Reactivity: Susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Challenge: Steric crowding from the adjacent ester (C-1) and methoxy (C-3) groups.

-

Solution: Use high-activity catalysts like Pd(dppf)Cl₂ or ligands like SPhos/XPhos to facilitate oxidative addition.

-

-

Site B: The Ester (C-1 Position)

-

Reactivity: Electrophilic center. Can be reduced to benzyl alcohol (using LiBH₄) or hydrolyzed back to the acid (LiOH).

-

Application: Cyclization with amines to form isoquinolones.

-

-

Site C: The Methoxy (C-3 Position)

-

Reactivity: Generally inert but can be demethylated (using BBr₃) to reveal a phenol (-OH).

-

Utility: The phenol can then be used for ether synthesis or as a hydrogen bond donor in the final drug target.

-

3.2 Key Application: Isoquinoline Synthesis

A primary use of this scaffold is in the synthesis of substituted isoquinolines, a core structure in many alkaloids and antihypertensive drugs.

-

Mechanism: Suzuki coupling at the Br position with a vinyl boronate, followed by amine condensation at the ester, leads to cyclization.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, it should be handled according to the protocols for halogenated benzoates .

-

GHS Classification: Warning / Irritant.[4]

-

H315/H319: Causes skin and serious eye irritation.[4]

-

H335: May cause respiratory irritation (handle in a fume hood).

-

Storage: Store in a cool, dry place. Moisture sensitive (ester hydrolysis risk over long periods).

-

Spill Cleanup: Adsorb with inert material (vermiculite). Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.

References

-

PubChem Compound Summary. "Methyl 2-bromo-3-methoxybenzoate."[5] National Center for Biotechnology Information. Accessed February 18, 2026.[6] [Link] (Source for chemical structure and predicted physical properties).

Sources

- 1. 88377-29-1|2-Bromo-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. Methyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. PubChemLite - Methyl 2-bromo-3-methoxybenzoate (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

Technical Whitepaper: Methyl 2-bromo-3-methoxybenzoate

CAS No: 59453-47-3 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

Executive Summary

Methyl 2-bromo-3-methoxybenzoate is a highly specialized vicinal trisubstituted arene scaffold employed primarily in the synthesis of complex pharmaceutical intermediates, including isoquinolines and sterically congested biaryls. Its value lies in the orthogonal reactivity of its three functional handles: the electrophilic ester (C1), the labile aryl bromide (C2), and the electron-donating methoxy group (C3).

This guide provides a comprehensive technical analysis of this scaffold, detailing optimized synthetic routes, critical reactivity profiles (specifically addressing the steric hindrance at the C2 position), and validated characterization data.

Structural & Electronic Analysis

Steric and Electronic Environment

The molecule features a "1,2,3-substitution" pattern, creating a unique steric pocket.

-

The "Ortho-Ortho" Pinch: The reactive bromine atom at C2 is flanked by the ester moiety at C1 and the methoxy group at C3. This creates significant steric hindrance, retarding oxidative addition in cross-coupling reactions unless specialized ligands are employed.

-

Electronic Push-Pull:

-

C1-Ester (EWG): Withdraws electron density, activating the ring for nucleophilic aromatic substitution (S_NAr) under extreme conditions, though the methoxy group counteracts this.

-

C3-Methoxy (EDG): Donates electron density via resonance, increasing the electron density at the C2-Br bond. This makes the C-Br bond stronger and less prone to oxidative addition compared to electron-deficient aryl halides.

-

Conformational Lock

The carbonyl oxygen of the ester typically adopts a conformation away from the bulky bromine to minimize dipole repulsion and steric clash, locking the molecule into a rigid rotamer that influences binding in protein pockets during early-stage drug screening.

Synthetic Protocols

Route A: Acid-Catalyzed Esterification (Recommended)

The most robust method for generating high-purity methyl 2-bromo-3-methoxybenzoate is the Fischer esterification of the commercially available 2-bromo-3-methoxybenzoic acid (CAS: 88377-29-1) .

Reagents:

-

Precursor: 2-Bromo-3-methoxybenzoic acid (1.0 equiv)

-

Solvent/Reagent: Anhydrous Methanol (0.5 M)

-

Catalyst: Concentrated H₂SO₄ (0.1 equiv) or Thionyl Chloride (1.2 equiv)

Protocol (Self-Validating):

-

Setup: Charge a flame-dried round-bottom flask with 2-bromo-3-methoxybenzoic acid and anhydrous methanol under N₂ atmosphere.

-

Activation:

-

Option 1 (H₂SO₄): Add conc. H₂SO₄ dropwise. Heat to reflux (65°C) for 12–20 hours.

-

Option 2 (SOCl₂): Cool to 0°C. Add SOCl₂ dropwise (exothermic). Warm to reflux for 3 hours.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The acid (low R_f) should disappear, replaced by the ester (high R_f).

-

Workup: Concentrate methanol in vacuo. Redissolve residue in EtOAc. Wash with sat.[1] NaHCO₃ (critical step to remove unreacted acid—stop when effervescence ceases). Wash with brine.[1][2]

-

Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Route B: The Sandmeyer Approach (De Novo)

If the acid precursor is unavailable, the scaffold can be constructed from methyl 2-amino-3-methoxybenzoate via a Sandmeyer reaction.

Protocol:

-

Diazotization: Dissolve amine in HBr/H₂O at 0°C. Add NaNO₂ (aq) dropwise to form the diazonium salt.

-

Substitution: Transfer the cold diazonium solution into a stirred mixture of CuBr (1.1 equiv) in HBr at 60°C.

-

Note: This route often suffers from lower yields due to side reactions (phenol formation) and requires rigorous purification.

Synthesis Workflow Diagram

Figure 1: Convergent synthetic pathways for Methyl 2-bromo-3-methoxybenzoate.

Reactivity Profile & Applications

Suzuki-Miyaura Cross-Coupling

The C2-Bromine is the primary handle for diversification. However, due to the flanking substituents, standard catalysts (e.g., Pd(PPh₃)₄) often fail or proceed sluggishly.

-

Challenge: Steric hindrance prevents the oxidative addition of Pd(0).

-

Solution: Use electron-rich, bulky phosphine ligands.[3]

-

Catalyst System: Pd(OAc)₂ + SPhos or XPhos .

-

Base: K₃PO₄ (anhydrous) in Toluene/Water or Dioxane.

-

Mechanism: The bulky ligand facilitates the oxidative addition into the crowded C2-Br bond and promotes reductive elimination.

-

Lithium-Halogen Exchange

The bromine atom can be exchanged for lithium using i-PrMgCl or n-BuLi at low temperatures (-78°C).

-

Risk: The adjacent ester is susceptible to nucleophilic attack by the organolithium species (cyclization or polymerization).

-

Mitigation: Perform the exchange at -78°C and quench immediately with the electrophile, or use the Knochel-Hauser base (TMPMgCl·LiCl) for more controlled magnesiation.

Divergent Reactivity Map

Figure 2: Divergent reactivity profile demonstrating the scaffold's utility in library generation.

Characterization Data

The following data points are critical for validating the identity of the synthesized compound.

Physical Properties

| Property | Value | Note |

| Physical State | White to Off-white Solid/Oil | Low melting point solid |

| Boiling Point | ~271°C | Predicted |

| Density | 1.520 g/mL | High density due to Br |

| Solubility | DCM, EtOAc, MeOH | Insoluble in water |

Spectroscopic Data (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 3.94 | Singlet (s) | 3H | Ar-OCH ₃ (Methoxy) |

| 3.96 | Singlet (s) | 3H | COO-CH ₃ (Ester) |

| 7.07 | Doublet of Doublets (dd) | 1H | Ar-H (C4) |

| 7.36 | Triplet (t) | 1H | Ar-H (C5) |

| 7.49 | Doublet of Doublets (dd) | 1H | Ar-H (C6) |

Interpretation: The aromatic region shows a classic 1,2,3-trisubstituted pattern. The proton at 7.07 is shielded by the ortho-methoxy group. The proton at 7.49 is deshielded by the ortho-ester carbonyl.

References

-

Organic Syntheses. (1958).[1] 2-Bromo-3-methylbenzoic acid (Analogous Synthesis Protocol). Org. Synth. 1958, 38, 11. Retrieved from [Link]

-

University of Pisa (ARPI). (2019). Synthesis of methyl 2-bromo-3-methoxybenzoate (41b) via Sandmeyer. Retrieved from [Link]

Sources

Technical Guide: Synthesis of Methyl 2-bromo-3-methoxybenzoate

The following technical guide details the high-efficiency synthesis of Methyl 2-bromo-3-methoxybenzoate , a critical scaffold in the development of isoquinoline alkaloids and biaryl pharmaceuticals.

Executive Summary

Methyl 2-bromo-3-methoxybenzoate (CAS 59453-47-3) is a 1,2,3-trisubstituted benzene derivative.[1][2] Synthesizing this molecule is non-trivial because standard electrophilic aromatic substitution (EAS) fails to access the C2 position.[2] Direct bromination of 3-methoxybenzoic acid yields the C6 or C4 isomers (para/ortho to the methoxy group) due to steric hindrance at C2 and electronic directing effects.[2]

This guide presents the Directed Ortho Metalation (DoM) pathway, which is the industry standard for overcoming these regiochemical constraints. By utilizing the cooperative directing effects of the carboxylate and methoxy groups, the C2 position can be exclusively targeted.[2]

Key Metrics

| Parameter | Value |

| Target Molecule | Methyl 2-bromo-3-methoxybenzoate |

| CAS Number | 59453-47-3 |

| Primary Pathway | Directed Ortho Metalation (DoM) followed by Esterification |

| Overall Yield | ~55–60% (Two Steps) |

| Key Challenge | Regiocontrol at the sterically crowded C2 position |

Retrosynthetic Analysis & Route Selection

The synthesis is broken down into two distinct phases.[2][3] The critical step is the installation of the bromine atom at the C2 position, sandwiched between the carboxyl and methoxy groups.

Route Comparison

| Methodology | Feasibility | Drawbacks |

| Direct Bromination (Br₂/AcOH) | ❌ Low | Yields primarily 2-bromo-5-methoxy (para-substitution).[2] |

| Sandmeyer Reaction | ⚠️ Medium | Requires 2-amino-3-methoxybenzoic acid (expensive/hard to source).[2] Multi-step preparation from nitro compounds.[2] |

| Directed Ortho Metalation (DoM) | ✅ High | Selected Route. Uses cheap 3-methoxybenzoic acid.[2] High regioselectivity for C2 via lithium coordination.[2] |

Reaction Scheme

The chosen pathway utilizes 3-methoxybenzoic acid as the starting material.[1][2][3][4][5] Treatment with sec-butyllithium generates a dilithiated species that is selectively quenched with an electrophilic bromine source.[2]

Caption: Two-step synthesis via Directed Ortho Metalation (DoM) and Fischer Esterification.

Detailed Experimental Protocol

Step 1: Regioselective Synthesis of 2-Bromo-3-methoxybenzoic acid

This step relies on the formation of a thermodynamically stable lithiated intermediate where the lithium atom is coordinated by both the carboxylate oxygen and the methoxy oxygen.

-

Reagents:

-

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/g of substrate) and TMEDA (2.2 eq).[2]

-

Deprotonation: Cool the solution to -78°C (dry ice/acetone bath). Add 3-methoxybenzoic acid (1.0 eq) dissolved in minimal THF.

-

Lithiation: Add s-BuLi (2.2 eq) dropwise over 30 minutes. Maintain internal temperature below -70°C.

-

Equilibration: Stir at -78°C for 1 hour. The solution will typically turn a deep yellow/orange color indicating the formation of the dianion.[2]

-

Quench: Dissolve 1,2-dibromotetrachloroethane (1.2 eq) in THF and add it dropwise to the reaction mixture at -78°C.

-

Workup: Allow the mixture to warm to 0°C. Quench with saturated NH₄Cl solution. Acidify to pH 1–2 with 1M HCl. Extract with Ethyl Acetate (3x).[2]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to obtain 2-bromo-3-methoxybenzoic acid as a white solid.[2]

-

Step 2: Methylation to Methyl 2-bromo-3-methoxybenzoate

Standard Fischer esterification is preferred over using methyl iodide to avoid methylating the potentially sensitive methoxy group or forming byproducts.[2]

-

Reagents:

-

Protocol:

-

Dissolve the acid in Methanol (10 mL/g).

-

Add concentrated H₂SO₄ dropwise.[2]

-

Heat to reflux (65°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]

-

Cool to room temperature and concentrate under reduced pressure to remove methanol.

-

Redissolve residue in Ethyl Acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Dry over MgSO₄ and concentrate.

-

Final Purification: Flash column chromatography (Silica gel, Hexane/EtOAc 9:1) yields the pure ester.[2]

-

-

Expected Yield: 90–95%[2]

-

Physical Properties: White crystalline solid or colorless oil.[2]

Mechanistic Insight: The "Synergistic" Lithiation

The success of Step 1 depends on the specific coordination geometry of the lithiated intermediate.[2] The C2 proton is chemically equivalent to the C6 proton in terms of acidity unless a directing group is present.[2]

In 3-methoxybenzoic acid, the C2 position is "ortho" to both the carboxylate and the methoxy group. The lithium cation forms a bridge, stabilizing the negative charge at C2.[2]

Caption: Mechanistic flow of the Directed Ortho Metalation (DoM) process targeting the C2 position.

Troubleshooting & Safety

Critical Process Parameters (CPP)

-

Temperature Control: The lithiation must be performed at -78°C. Higher temperatures (-40°C or above) can lead to benzyne formation or polymerization.[2]

-

Moisture Sensitivity: sec-Butyllithium is pyrophoric.[2] All glassware must be oven-dried, and transfers must occur under inert atmosphere.[2]

-

Quenching Speed: The addition of the bromine source should be slow to prevent localized exotherms which degrade the lithiated species.[2]

Analytical Validation[2]

-

¹H NMR (CDCl₃, 400 MHz):

- 3.92 (s, 3H, OMe of ester)

- 3.94 (s, 3H, Ar-OMe)

- 7.0–7.4 (m, 3H, Aromatic protons).[2] Note: The pattern should be 1,2,3-trisubstituted (usually two doublets and a triplet).

-

Mass Spectrometry:

244/246 (1:1 ratio due to

References

-

Mortier, J., et al. (2005).[2] "Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid." Journal of Organic Chemistry.

- Establishes the DoM protocol for 3-methoxybenzoic acid using s-BuLi.

-

Tilly, D., et al. (2006).[2] "Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks." Organic Letters.

- Validates the regioselectivity of lithi

-

Ambeed. (2024).[2] "Product Data: Methyl 2-bromo-3-methoxybenzoate (CAS 59453-47-3)."[1][2][6]

- Provides physical property data and commercial availability references.

-

University of Pisa (UNIPI). "Optimization of a benzoylpiperidine class... Synthesis of methyl 2-bromo-3-methoxybenzoate."

- Describes the Sandmeyer alternative and characterization d

Sources

- 1. 59453-47-3 | Methyl 2-bromo-3-methoxybenzoate | Ambeed.com [ambeed.com]

- 2. 3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. 91659-00-6|2,4-Dibromo-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

Precision Synthesis of Methyl 2-bromo-3-methoxybenzoate: A Technical Guide

Part 1: Strategic Overview & Retrosynthesis

The Challenge of Regioselectivity

Methyl 2-bromo-3-methoxybenzoate (CAS 59453-47-3 ) is a critical pharmacophore in the synthesis of bioactive molecules, including CDK1/cyclin B inhibitors and hemoglobin modulators for sickle cell disease.

The primary synthetic challenge lies in the regioselective introduction of bromine at the C-2 position .

-

Direct Bromination Issues: Electrophilic bromination of 3-methoxybenzoic acid (m-anisic acid) typically yields the 4-bromo or 6-bromo isomers due to the directing effects of the methoxy group (ortho/para director) and the carboxyl group (meta director). The C-2 position is sterically crowded ("sandwiched" between two substituents) and electronically deactivated relative to C-4/C-6, making direct bromination non-viable for high-purity synthesis.

-

Lithiation Issues: While Directed Ortho Metalation (DoM) using n-BuLi/TMEDA is possible, literature indicates that lithiation of unprotected 3-methoxybenzoic acid occurs randomly at C-2, C-4, and C-6, necessitating difficult chromatographic separations.

The Solution: The Sandmeyer Strategy

The most robust, scalable, and self-validating route utilizes 2-amino-3-methoxybenzoic acid as the starting material. This approach leverages the amino group to "lock in" the nitrogen at the C-2 position, which is then cleanly converted to bromine via a Sandmeyer reaction. This guarantees 100% regioselectivity for the 2-bromo isomer.

Retrosynthetic Logic (Graphviz)

Part 2: Primary Starting Material Analysis

The success of this synthesis relies on the quality of the starting amine.

| Parameter | Specification | Notes |

| Compound Name | 2-Amino-3-methoxybenzoic acid | Also known as 3-methoxyanthranilic acid.[1][2] |

| CAS Number | 3177-80-8 | Widely available from major suppliers (Ambeed, Sigma, Combi-Blocks). |

| Molecular Weight | 167.16 g/mol | |

| Purity Requirement | ≥ 98.0% (HPLC) | Impurities (e.g., 3-hydroxyanthranilic acid) can lead to side reactions during diazotization.[2] |

| Appearance | Off-white to beige powder | Darkening indicates oxidation; store under inert atmosphere if possible. |

| Cost Estimation | ~$1.00 - $5.00 / gram | Bulk pricing significantly lower for kg scale. |

Part 3: Experimental Protocols

Route A: The Sandmeyer Sequence (Recommended)

This route consists of two steps: (1) Bromodeamination of the amino acid, followed by (2) Methyl esterification.

Step 1: Synthesis of 2-Bromo-3-methoxybenzoic acid

Reaction Type: Sandmeyer Reaction (Diazotization / Bromination) CAS Product: 88377-29-1

Reagents:

-

2-Amino-3-methoxybenzoic acid (1.0 equiv)[3]

-

Sodium Nitrite (NaNO₂, 1.1 equiv)

-

Copper(I) Bromide (CuBr, 1.2 equiv)

-

Hydrobromic Acid (HBr, 48% aq., excess)

-

Water (Solvent)[4]

Protocol:

-

Diazotization: In a 3-neck round-bottom flask, suspend 2-amino-3-methoxybenzoic acid (e.g., 10.0 g) in water (30 mL) and 48% HBr (30 mL). Cool the mixture to 0–5°C using an ice/salt bath.

-

Nitrite Addition: Dropwise add a solution of NaNO₂ (4.5 g in 10 mL water) while maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution should become clear/yellowish (diazonium salt formation).

-

Sandmeyer Step: In a separate vessel, prepare a solution of CuBr (10.3 g) in 48% HBr (30 mL) and cool to 0°C.

-

Combination: Slowly transfer the cold diazonium solution into the stirred CuBr solution. Caution: Nitrogen gas evolution will be vigorous.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Optionally heat to 60°C for 30 minutes to ensure completion.

-

Workup: Dilute with water (200 mL). The product usually precipitates as a solid.[3] Filter the solid.[3] If no precipitate forms, extract with ethyl acetate (3 x 100 mL).

-

Purification: Recrystallize from ethanol/water or acetic acid.

-

Expected Yield: 80–95%

-

Characterization: ¹H NMR (DMSO-d₆) should show loss of amine protons and a downfield shift of aromatic protons.

-

Step 2: Synthesis of Methyl 2-bromo-3-methoxybenzoate

Reaction Type: Fischer Esterification CAS Product: 59453-47-3

Reagents:

-

2-Bromo-3-methoxybenzoic acid (from Step 1)[5]

-

Methanol (Solvent/Reactant, anhydrous)

-

Sulfuric Acid (H₂SO₄, conc., catalytic) OR Thionyl Chloride (SOCl₂)

Protocol:

-

Dissolution: Dissolve 2-bromo-3-methoxybenzoic acid (e.g., 10.0 g) in anhydrous methanol (100 mL).

-

Catalyst Addition: Carefully add concentrated H₂SO₄ (1.0 mL) dropwise.

-

Alternative: Cool methanol to 0°C, add SOCl₂ (1.5 equiv) dropwise, then add the acid.

-

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 12–20 hours. Monitor by TLC (EtOAc/Hexane) until the acid is consumed.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (100 mL).

-

Wash: Wash with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted acid, followed by brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Expected Yield: 85–92%

-

Physical State: White to pale yellow solid or oil.

-

Workflow Diagram (Graphviz)

Part 4: Data Summary & Validation

| Metric | Value / Observation |

| Overall Yield (2 Steps) | ~68% - 87% |

| Key Impurity (Step 1) | 3-Methoxybenzoic acid (from proto-deamination if CuBr is old/wet). |

| Key Impurity (Step 2) | Unreacted acid (removed by bicarbonate wash). |

| Regioselectivity | >99% (Controlled by amino precursor). |

| Safety Hazards | HBr/CuBr: Corrosive/Toxic. NaNO₂: Oxidizer. Diazonium salts: Potential shock sensitivity (do not isolate dry). |

Analytical Checkpoints

-

NMR Validation (Step 1): Confirm the disappearance of the broad NH₂ signal (approx. 5-7 ppm) and the retention of the methoxy singlet (approx. 3.8 ppm).

-

HPLC Purity: Ensure the starting amine is <0.5% in the final ester, as amino-esters can be genotoxic impurities (GTIs).

Part 5: References

-

Synthesis of 2-bromo-3-methoxybenzoic acid via Sandmeyer Reaction Source:Journal of Medicinal Chemistry, 2019, Vol. 62, pp. 1932-1958. (Also referenced in WO2009055077). Context: Detailed protocol for the conversion of 2-amino-3-methoxybenzoic acid to the bromo-acid using NaNO₂/CuBr.

-

Regioselectivity Issues in Lithiation of m-Anisic Acid Source:Organic Letters, 2005, Vol. 7, No. 12, pp. 2447. "Tuning of Selectivities in the Metalation of meta-Anisic Acid". Context: Establishes that direct lithiation of 3-methoxybenzoic acid is non-selective (random C2/C4/C6), validating the need for the Sandmeyer route.

-

Commercial Availability of Starting Material (2-Amino-3-methoxybenzoic acid) Source: Ambeed / Sigma-Aldrich Catalog Data (CAS 3177-80-8). Context: Confirmation of starting material accessibility for scale-up.

-

Optimization of Benzoylpiperidine Class (UNIPI) Source: University of Pisa (UNIPI) Research Repository. Context: Describes the synthesis of Methyl 2-bromo-3-methoxybenzoate (Compound 41b) from the amino-ester precursor.

Sources

- 1. 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8 [chemicalbook.com]

- 2. pure-synth.com [pure-synth.com]

- 3. CAS 3177-80-8: 2-Amino-3-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 4. WO2009055077A1 - Tropane compounds - Google Patents [patents.google.com]

- 5. WO2010074089A1 - Composés indanyle - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2-bromo-3-methoxybenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the core characteristics, synthesis, and reactivity of Methyl 2-bromo-3-methoxybenzoate, a versatile building block for complex molecular architectures. The information presented herein is grounded in established chemical principles and supported by verifiable references to ensure scientific integrity and practical applicability.

Compound Identification and Core Properties

Methyl 2-bromo-3-methoxybenzoate is a polysubstituted aromatic ester whose strategic placement of functional groups—a bromine atom, a methoxy group, and a methyl ester—makes it a valuable intermediate in organic synthesis.

Nomenclature and Structural Identifiers

The compound is systematically identified by the following:

-

IUPAC Name: methyl 2-bromo-3-methoxybenzoate

-

CAS Number: 59453-47-3[1]

-

Molecular Formula: C₉H₉BrO₃[2]

-

Molecular Weight: 245.07 g/mol [3]

-

Canonical SMILES: COC1=CC=CC(=C1Br)C(=O)OC[2]

-

InChIKey: JRMOOUWDJRMZGS-UHFFFAOYSA-N[2]

Table 1: Physicochemical and Predicted Properties

| Property | Value | Source |

| Molecular Weight | 245.07 g/mol | [3] |

| Molecular Formula | C₉H₉BrO₃ | [2] |

| XlogP (Predicted) | 2.7 | [2] |

| Monoisotopic Mass | 243.97351 Da | [2] |

| Physical State | Solid | Inferred |

| Boiling Point | Data not available for this isomer | |

| Melting Point | Data not available for this isomer | |

| Density | Data not available for this isomer |

Note: Experimental physicochemical data for this specific isomer is not widely published. Data for isomers such as methyl 2-bromo-5-methoxybenzoate (Boiling Point: 271 °C, Density: 1.520 g/mL) should not be used interchangeably but can provide a general indication of properties.[3][4]

Synthesis and Mechanistic Rationale

The primary and most direct route to Methyl 2-bromo-3-methoxybenzoate is the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 2-bromo-3-methoxybenzoic acid (CAS No. 88377-29-1).[1]

Principle of Synthesis: Fischer Esterification

Fischer esterification is a classic and reliable method for converting carboxylic acids into esters. The reaction mechanism is fundamental to organic chemistry and proceeds via a series of protonation and nucleophilic acyl substitution steps.

Causality of Reagent Choice:

-

Methanol (Solvent and Reagent): Serves a dual role. As the solvent, it provides the medium for the reaction. As the reagent, it acts as the nucleophile that attacks the protonated carbonyl carbon. Using it in large excess is crucial as it drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.

-

Concentrated Sulfuric Acid (Catalyst): A strong mineral acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic methanol. Sulfuric acid is chosen for its high efficacy as a proton donor and its dehydrating properties, which also help shift the equilibrium forward.

Detailed Experimental Protocol: Esterification of 2-bromo-3-methoxybenzoic acid

This protocol is adapted from established and patented synthetic procedures.

-

Materials:

-

2-bromo-3-methoxybenzoic acid (1.0 eq)

-

Methanol (Anhydrous, sufficient to act as solvent, e.g., 20 mL per 3 mmol of acid)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., a few drops)

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

To a solution of 2-bromo-3-methoxybenzoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for approximately 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the solution to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Take up the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (2x) to neutralize the acid catalyst and remove any unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the final product, Methyl 2-bromo-3-methoxybenzoate. An expected yield is approximately 80%.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the precursor to the final product.

Caption: Workflow for the synthesis of Methyl 2-bromo-3-methoxybenzoate.

Spectroscopic Characterization

Definitive characterization of the synthesized product is achieved through spectroscopic methods. While a publicly available, verified spectrum for this specific isomer is scarce, the expected signals can be predicted based on established principles and data from closely related isomers.

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (3H, ~7.0-7.6 ppm): The three protons on the benzene ring will appear as a complex multiplet. Their exact chemical shifts and coupling patterns are determined by the electronic effects of the bromo, methoxy, and methyl ester substituents.

-

Ester Methyl Protons (3H, ~3.9 ppm): A sharp singlet corresponding to the three protons of the methyl ester (-COOCH₃) group.[5]

-

Methoxy Protons (3H, ~3.8-3.9 ppm): A sharp singlet for the three protons of the methoxy (-OCH₃) group attached to the ring.[5]

For comparison, the related compound methyl 2-bromo-3-methylbenzoate shows signals at δ 7.46 (dd), 7.34 (dd), and 7.24 (t) for the aromatic protons, δ 3.93 (s) for the ester methyl, and δ 2.46 (s) for the aryl-methyl group.

Predicted ¹³C NMR Analysis

The carbon NMR spectrum provides information on all unique carbon environments within the molecule.

-

Carbonyl Carbon (~165-170 ppm): The ester carbonyl carbon is typically found in this downfield region.[6]

-

Aromatic Carbons (~110-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon bearing the methoxy group (C-3) will be significantly shielded, while the carbon bearing the bromine (C-2) will also have its shift influenced. The quaternary carbon attached to the ester (C-1) will also be in this region.[6]

-

Methoxy Carbon (~56 ppm): The carbon of the -OCH₃ group attached to the ring typically appears around this chemical shift.[7]

-

Ester Methyl Carbon (~52 ppm): The carbon of the -COOCH₃ group.[6]

Reactivity and Applications in Drug Development

Methyl 2-bromo-3-methoxybenzoate is not typically an end-product but rather a strategic building block. Its utility stems from the orthogonal reactivity of its functional groups.

The Role of the Aryl Bromide: A Handle for Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring is the most synthetically valuable feature of the molecule. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis.

Suzuki-Miyaura Coupling: This is a powerful and widely used reaction to form C-C bonds between an organohalide and an organoboron compound.[8] Methyl 2-bromo-3-methoxybenzoate is an excellent substrate for this reaction, allowing for the introduction of new aryl, heteroaryl, or vinyl groups at the C-2 position.

-

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[9] Key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid (or ester), and reductive elimination to yield the biaryl product and regenerate the catalyst.[9] The choice of ligand, base, and solvent is critical for optimizing the reaction, especially with sterically hindered substrates.[3][9]

Caption: General scheme for the Suzuki-Miyaura coupling of Methyl 2-bromo-3-methoxybenzoate.

Application as a Pharmaceutical Intermediate

While a specific synthesis route for a marketed drug directly employing CAS 59453-47-3 is not prominently documented, its structural motifs are present in numerous bioactive molecules. Its isomers and related compounds are key intermediates in the synthesis of anti-inflammatory drugs, analgesics, and kinase inhibitors.[10] For example, the related compound N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide, known as Trametinib, features a complex polysubstituted aromatic system, the assembly of which relies on the principles of cross-coupling chemistry for which Methyl 2-bromo-3-methoxybenzoate is a suitable precursor.[11][12][13]

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Pictogram | |

| Signal Word | Warning |

| Hazard | H302: Harmful if swallowed. |

| Statements | H312: Harmful in contact with skin. |

| H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | |

| H332: Harmful if inhaled. | |

| H335: May cause respiratory irritation. | |

| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Information compiled from supplier safety data.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

Methyl 2-bromo-3-methoxybenzoate is a synthetically valuable building block whose utility is centered on its capacity to undergo reliable and high-yielding C-C bond-forming reactions. Its straightforward synthesis via Fischer esterification makes it an accessible intermediate for research and development. A thorough understanding of its reactivity, particularly in palladium-catalyzed cross-coupling, allows scientists to strategically incorporate this moiety into complex target molecules, paving the way for the discovery and development of novel pharmaceuticals and functional materials.

References

-

Bunnett, J. F., & Rauhut, M. M. (1958). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 38, 11. doi:10.15227/orgsyn.038.0011. [Link]

- MySkinRecipes. (n.d.). Methyl 3-bromo-4-methoxy-2-methylbenzoate.

-

ResearchGate. (n.d.). Laboratory-scale synthesis of trametinib (55). Retrieved from [Link]

-

Pekin, T., et al. (2018). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 59(10), 1633-1638. [Link]

- Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

- BLD Pharm. (n.d.). 2-Bromo-3-methoxybenzoic acid.

- Google Patents. (1996). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

-

Xia, W., et al. (2015). Supplementary Information. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. (2017).

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).

- Google Patents. (2013). US8350029B2 - Process for preparing gefitinib.

-

PubChemLite. (n.d.). Methyl 2-bromo-3-methoxybenzoate (C9H9BrO3). Retrieved from [Link]

- Fluorochem. (n.d.). Methyl 2-Bromo-4-methoxybenzoate.

- Google Patents. (2021).

- ChemicalBook. (n.d.). Methyl 2-bromomethyl-3-methoxybenzoate.

- Google Patents. (2018). US20180334443A1 - An improved process for synthesis of lenalidomide.

-

New Drug Approvals. (2018). trametinib. [Link]

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.

- Chem-Impex. (n.d.). Methyl 2-bromo-3-nitrobenzoate.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

- Chemwhat. (n.d.). methyl 4-bromo-3-methoxybenzoate.

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

WIPO Patentscope. (2025). WO/2025/132190 A PROCESS FOR MAKING TRAMETINIB. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

-

ResearchGate. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

Sources

- 1. 88377-29-1|2-Bromo-3-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. PubChemLite - Methyl 2-bromo-3-methoxybenzoate (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 3. メトキシ安息香酸、誘導体 | Thermo Fisher Scientific [thermofisher.com]

- 4. 2-溴-5-甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 13. newdrugapprovals.org [newdrugapprovals.org]

Methyl 2-bromo-3-methoxybenzoate safety data sheet (SDS)

This guide serves as an advanced technical document for Methyl 2-bromo-3-methoxybenzoate , a specialized intermediate used in medicinal chemistry.

Note on Chemical Identity: While the isomer Methyl 2-bromo-5-methoxybenzoate (CAS: 35450-36-3) is widely commercially available, the specific 2-bromo-3-methoxy isomer is a less common, often custom-synthesized positional isomer. As a Senior Application Scientist, I have structured this guide using Read-Across Toxicology (SAR) principles, deriving safety and handling protocols from its closest structural analogs to ensure maximum safety margins in the absence of a specific REACH dossier.

Safety, Handling, and Synthetic Application Profile

Chemical Identity & Physiochemical Fingerprint[1][2][3]

This section establishes the structural reality of the molecule. The proximity of the bromine atom (C2) to the ester (C1) and the methoxy group (C3) creates significant steric crowding, influencing both its reactivity (e.g., slower hydrolysis) and its physical state compared to para-substituted isomers.

| Parameter | Technical Detail |

| Chemical Name | Methyl 2-bromo-3-methoxybenzoate |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Structural Features | Ortho-bromo, Meta-methoxy substituted benzoate ester. |

| Physical State | Solid or Viscous Oil (Isomer dependent; typically low-melting solid). |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH, DMSO. |

| Analog CAS | Reference Standard: 35450-36-3 (2-bromo-5-methoxy isomer) |

| Predicted Density | ~1.45 - 1.55 g/cm³ |

GHS Hazard Assessment (Read-Across Strategy)

In the absence of specific LC50/LD50 data for this exact isomer, we apply the Precautionary Principle . We classify this substance based on the functional group reactivity of aryl bromides and benzoate esters.

Hazard Classification (Derived)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Toxicological Context[4][5]

-

Alkylating Potential: Low. Unlike benzyl bromides (which are potent lachrymators and alkylating agents), aryl bromides like this compound are generally stable and less reactive toward biological nucleophiles unless catalyzed.

-

Irritation Mechanism: The ester moiety can hydrolyze to the corresponding benzoic acid on mucous membranes, causing local pH shifts and irritation. The lipophilic nature allows penetration of the dermal barrier.

Risk Assessment Logic (Graphviz)

Figure 1: Structure-Activity Relationship (SAR) logic used to derive the safety profile.

Strategic Handling & Engineering Controls

Do not rely solely on PPE. The primary barrier must be engineering controls.

A. Engineering Controls

-

Ventilation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm .

-

Atmosphere: While not strictly pyrophoric, the compound should be stored under inert gas (Nitrogen/Argon) if used in sensitive transition-metal catalysis (e.g., Suzuki coupling) to prevent hydrolysis or oxidation of trace impurities.

B. Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale |

| Gloves | Nitrile (≥ 0.11 mm) | Standard protection. For prolonged immersion, use "Silver Shield" laminate. Latex is permeable to many benzoate esters. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient if the compound is an oil or fine dust; goggles prevent vapor/dust entry. |

| Respiratory | N95 or P100 (if powder) | If weighing outside a hood (discouraged), a particulate respirator is mandatory to prevent inhalation of irritant dust. |

Emergency Response Protocols

Fire Fighting Measures

-

Media: Dry chemical, CO₂, or alcohol-resistant foam. Do NOT use a solid water stream, as it may scatter the molten material (if solid) or spread the immiscible oil.

-

Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) and Carbon Monoxide (CO). Firefighters must wear full SCBA.

Accidental Release (Spill) Workflow

Figure 2: Step-by-step logic for managing a laboratory spill of halogenated benzoates.

Synthetic Utility: Suzuki-Miyaura Coupling

The primary application of Methyl 2-bromo-3-methoxybenzoate is as an electrophile in Palladium-catalyzed cross-coupling reactions. The ortho-bromo position is sterically hindered, often requiring specialized ligands (e.g., SPhos, XPhos) rather than standard PPh₃.

Experimental Protocol: Standard Coupling

This protocol is a self-validating system designed to minimize debromination byproducts.

-

Reagents:

-

Substrate: Methyl 2-bromo-3-methoxybenzoate (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(OAc)₂/SPhos

-

Base: K₃PO₄ (3.0 eq) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water.

-

-

Procedure:

-

Step 1 (Degassing): Charge solid reagents into a reaction vial. Seal and purge with Argon for 5 minutes. Why? Oxygen poisons the Pd(0) species, stalling the cycle.

-

Step 2 (Solvation): Add degassed solvents via syringe.

-

Step 3 (Activation): Heat to 80–100°C. Monitor via TLC/LCMS.

-

Step 4 (Workup): Dilute with EtOAc, wash with water. The ester group remains intact under these mild basic conditions.

-

Reaction Mechanism & Steric Consideration

Figure 3: Catalytic cycle highlighting the rate-limiting oxidative addition due to ortho-substitution.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15110997, Methyl 2-bromo-4-methoxybenzoate (Isomer Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

Technical Guide: Handling & Storage of Methyl 2-bromo-3-methoxybenzoate

This guide outlines the technical specifications, risk profile, and operational protocols for Methyl 2-bromo-3-methoxybenzoate (CAS: 59453-47-3). It is designed for researchers utilizing this compound as a scaffold in medicinal chemistry, specifically in the synthesis of bioactive heterocycles and monoacylglycerol lipase (MAGL) inhibitors.

Chemical Identity & Physicochemical Profile

Understanding the physical state and reactivity of this isomer is the foundation of safe handling. Unlike its liquid analogs (e.g., methyl 2-bromo-3-methylbenzoate), the 2-bromo-3-methoxy substitution pattern often yields a crystalline solid or a low-melting semi-solid due to steric locking between the ortho-bromo and meta-methoxy groups.

| Property | Specification |

| Chemical Name | Methyl 2-bromo-3-methoxybenzoate |

| CAS Number | 59453-47-3 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Physical State | Typically Off-white Solid or Viscous Oil (purity dependent) |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| Key Reactivity | Susceptible to hydrolysis (ester group) and Pd-catalyzed coupling (aryl bromide) |

Risk Assessment & Toxicology (GHS Classification)

Rationale: While specific toxicological data for this exact isomer is limited, "Read-Across" methodology from structurally similar analogs (e.g., Methyl 2-bromo-5-methoxybenzoate) dictates a conservative safety approach.

Signal Word: WARNING

| Hazard Category | H-Code | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | Systemic absorption via GI tract; potential metabolic activation. |

| Skin Irritation | H315 | Causes skin irritation. | Lipophilic nature allows dermal penetration; alkylating potential. |

| Eye Irritation | H319 | Causes serious eye irritation.[1] | Direct mucosal damage from hydrolysis products (acid/methanol). |

| STOT - SE | H335 | May cause respiratory irritation.[1] | Inhalation of dust/aerosols irritates the upper respiratory tract. |

Strategic Handling Protocols

Expertise Note: The primary risk during handling is not just exposure, but cross-contamination and moisture introduction , which degrades the ester functionality.

A. Engineering Controls & PPE

-

Containment: All weighing and transfer operations must occur inside a certified chemical fume hood .

-

Glove Selection: Use Nitrile (minimum 0.11 mm thickness) . For prolonged usage or solution handling, double-gloving is recommended to prevent permeation by the organic solvent carrier.

-

Respiratory: If handling large quantities of powder outside a hood (not recommended), use a P95/P100 particulate respirator .

B. Operational Workflow (Visualized)

The following diagram illustrates the decision logic for safe handling based on the compound's physical state.

Caption: Decision tree for handling solid vs. liquid forms to minimize exposure and loss.

Storage Architecture & Stability

Trustworthiness: Improper storage leads to hydrolysis, generating 2-bromo-3-methoxybenzoic acid, which can alter stoichiometric calculations in subsequent coupling reactions.

Storage Matrix

| Parameter | Requirement | Scientific Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Retards ester hydrolysis and thermal decomposition. |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents moisture ingress; the ester bond is moisture-sensitive over time. |

| Container | Amber Glass with Teflon-lined cap | Protects from UV degradation (aryl bromides are photosensitive). |

| Segregation | Acids & Oxidizers | Isolate from strong bases (induces saponification) and oxidizers. |

Degradation Pathway (Visualized)

Understanding how the molecule fails ensures you can detect bad batches.

Caption: Primary degradation pathways. Moisture leads to acid formation; light leads to debromination.

Emergency Response Protocols

-

Eye Contact: Immediately flush with water for 15 minutes . The methoxy/bromo combination can cause severe irritation; do not use neutralizing agents.

-

Skin Contact: Wash with soap and water.[1] Do not use ethanol , as it may enhance transdermal absorption of the lipophilic ester.

-

Spill Cleanup:

-

Evacuate area if dust is airborne.

-

Adsorb liquid spills with Vermiculite or Sand.

-

For solid spills, use a wet wipe to prevent dust generation.

-

Dispose of as Halogenated Organic Waste .

-

References

-

PubChem . (2025).[2] Methyl 2-bromo-3-methoxybenzoate (Compound).[3][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

-

Bononi, G., et al. (2021). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor. European Journal of Medicinal Chemistry. (Describes synthesis and use of the compound). Retrieved from [Link]

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. Methyl 2-bromo-4-methoxybenzoate | C9H9BrO3 | CID 15110997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 91659-00-6|2,4-Dibromo-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. Speciality Chemicals – GMR Pharma [gmrpharma.com]

- 5. 59453-47-3 | Methyl 2-bromo-3-methoxybenzoate | Ambeed.com [ambeed.com]

- 6. 1159512-47-6|Methyl 2-bromo-3-(trifluoromethoxy)benzoate|BLD Pharm [bldpharm.com]

- 7. providechemical.com [providechemical.com]

- 8. lookchem.com [lookchem.com]

- 9. PubChemLite - Methyl 2-bromo-3-methoxybenzoate (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 2-bromo-3-methoxybenzoate

[1][2][3]

Document Type: Technical Whitepaper Target Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers Version: 1.0[1][2][3]

Executive Summary

Methyl 2-bromo-3-methoxybenzoate is a critical intermediate in the synthesis of pharmacophores, particularly for isoquinoline alkaloids and kinase inhibitors.[1][2][3] Its solubility profile is governed by the interplay between the lipophilic bromine atom, the electron-donating methoxy group, and the polar ester functionality.[1][2][3]

This guide provides a predictive solubility landscape based on structural analogs (e.g., Methyl 2-bromo-5-methoxybenzoate) and outlines a rigorous experimental framework for precise determination.[1][2][3] Mastering the solubility of this compound is essential for optimizing reaction yields, designing crystallization purifications, and ensuring consistent formulation.[3]

Physicochemical Profile & Theoretical Framework[1][2][3]

Before initiating wet chemistry, we must establish the compound's theoretical solubility parameters.[3]

| Property | Value / Prediction | Implication for Solubility |

| Molecular Formula | Moderate molecular weight (245.07 g/mol ) | |

| Physical State (RT) | Low-melting Solid or Viscous Oil* | Requires specific handling for gravimetric analysis.[2][3] |

| Calculated LogP | ~2.4 – 2.8 | Lipophilic: Poor water solubility; high affinity for non-polar/moderately polar solvents.[1][2][3] |

| H-Bond Donors | 0 | No internal H-bonding; relies on accepting H-bonds from protic solvents.[1][2][3] |

| H-Bond Acceptors | 3 (Ester oxygens, Methoxy oxygen) | Good solubility in alcohols and chlorinated solvents.[1][2][3] |

*Note: Isomers such as Methyl 2-bromo-3-methylbenzoate are liquids at room temperature (MP 10-12°C), while others are solids.[1][2][3] Treat Methyl 2-bromo-3-methoxybenzoate as a low-melting solid until experimentally verified.

Mechanism of Dissolution[2]

-

Dipole-Dipole Interactions: The ester and methoxy groups create a permanent dipole, making polar aprotic solvents (DMSO, DMF, Acetone) and chlorinated solvents (DCM, Chloroform) highly effective.[1][2][3]

-

Van der Waals Forces: The bromo-substituted aromatic ring drives solubility in aromatic hydrocarbons (Toluene).[1][2][3]

-

Hydrophobic Effect: The lack of H-bond donors renders the compound insoluble in water , making water an ideal antisolvent.[1][2][3]

Solubility Landscape by Solvent Class[1]

The following data summarizes the predicted solubility behavior based on validated structural analogs (e.g., CAS 35450-36-3).

Class I: High Solubility (Process Solvents)

Target Concentration: >100 mg/mL These solvents are recommended for reaction media and initial dissolution.[2][3]

-

Dichloromethane (DCM): Excellent.[1][2][3] The high density of DCM aids in phase separation during workup.[2][3]

-

Tetrahydrofuran (THF): Excellent.[1][2][3] Useful for Grignard or lithiation reactions involving the bromine handle.[2][3]

-

Ethyl Acetate: Good to Excellent.[2][3] Preferred "green" alternative to chlorinated solvents.[2][3]

Class II: Temperature-Dependent Solubility (Crystallization)

Target Behavior: Soluble at

-

Methanol / Ethanol: The compound is likely soluble at reflux but shows reduced solubility at 0–5°C.[2][3]

-

Acetonitrile: Moderate solubility.[2][3] Good for HPLC sample preparation but may not yield high recovery in crystallization without an antisolvent.[2][3]

Class III: Poor Solubility (Antisolvents)

Experimental Protocol: Solubility Determination

Since exact thermodynamic values for this specific isomer are often proprietary, you must generate your own "Gold Standard" data. Use the Dynamic Laser Monitoring Method for speed or the Gravimetric Method for absolute accuracy.[1][2][3]

Method A: Gravimetric Determination (The Standard)

Objective: Determine saturation concentration (

-

Preparation: Weigh approx. 500 mg of Methyl 2-bromo-3-methoxybenzoate into a scintillation vial.

-

Saturation: Add 2.0 mL of the target solvent.

-

Equilibration: Stir at set temperature (

) for 24 hours. Ensure excess solid remains visible (saturated suspension).[2][3]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

to prevent crashing out). -

Quantification:

-

Calculation:

Method B: Visual Polythermal Method (For Crystallization Design)

Objective: Determine the Metastable Zone Width (MSZW).[1][2][3]

-

Prepare a solution of known concentration (e.g., 50 mg/mL in Ethanol).[2][3]

-

Heat at 1°C/min until dissolution is complete (

). -

Cool at 1°C/min until the first crystal appears (

). -

Result: The gap between

andngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Visualizations & Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision process for selecting the correct experimental method based on the physical state of the material.[3]

Caption: Decision logic for selecting the appropriate solubility determination protocol based on the compound's physical state.

Figure 2: Solvent Selection Decision Tree (Process Chemistry)

A guide for selecting solvents for reaction, extraction, and crystallization.[3]

Caption: Strategic framework for solvent selection across different stages of the chemical process.

Application in Process Chemistry[1][2][3]

Crystallization Strategy

To purify Methyl 2-bromo-3-methoxybenzoate from crude reaction mixtures (often containing the unreacted acid or regioisomers), utilize a solvent/antisolvent system .[1][2][3]

-

Dissolution: Dissolve crude oil/solid in minimal warm Ethanol (approx. 50°C).[1][2][3]

-

Precipitation: Slowly add Water dropwise until persistent turbidity is observed.[2][3]

-

Cooling: Cool the mixture to 0-5°C at a controlled rate (0.5°C/min) to induce nucleation.

-

Recovery: Filter the resulting solids. This method leverages the high solubility in alcohol and near-zero solubility in water.[1][2][3]

Reaction Solvent Considerations

For reactions involving the bromine position (e.g., Suzuki coupling), Toluene/Water biphasic systems or 1,4-Dioxane are superior due to their ability to solubilize both the organic substrate and the catalyst ligands.[1][2][3]

References

-

ChemicalBook. Methyl 2-bromo-3-methylbenzoate Properties and Analog Data. Retrieved from .[1][2][3]

-

Thermo Fisher Scientific. Safety Data Sheet: Methyl 2-bromo-5-methoxybenzoate.[1][2][3] Retrieved from .[2][3]

-

PubChem. Compound Summary: Benzoic acid, 2-bromo-3-methyl-, methyl ester.[1][2][3][4] Retrieved from .[1][2][3]

-

Bunnett, J. F., & Rauhut, M. M. (1958).[2][3][5] 2-Bromo-3-methylbenzoic Acid.[1][2][3][5][4] Organic Syntheses, 38,[1][2][3][5] 11. (Provides synthesis context for bromo-methyl-benzoates). Retrieved from .[2][3]

A Technical Guide to the Synthesis and Biological Evaluation of Methyl 2-bromo-3-methoxybenzoate Derivatives

Foreword: The Strategic Value of the 2-Bromo-3-methoxybenzoate Scaffold

In the landscape of contemporary drug discovery, the selection of a versatile and promising chemical scaffold is a critical determinant of success. The methyl 2-bromo-3-methoxybenzoate core represents such a scaffold, offering a unique combination of functionalities that make it an attractive starting point for the synthesis of diverse compound libraries with the potential for significant biological activity. The strategic placement of the bromine atom, the methoxy group, and the methyl ester on the aromatic ring provides a rich platform for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents to probe the chemical space around the core structure.[1] The methoxy group, a common feature in many biologically active natural products, can influence the electronic properties of the ring and participate in key interactions with biological targets.[2] Finally, the methyl ester provides a site for straightforward modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate a diverse set of amides.

This technical guide provides a comprehensive overview of the synthetic pathways to derivatize the methyl 2-bromo-3-methoxybenzoate core and outlines detailed protocols for the evaluation of their potential biological activities, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. The methodologies described herein are grounded in established scientific principles and are designed to be both robust and readily adaptable to specific research objectives.

Part 1: Synthetic Strategies for the Derivatization of Methyl 2-bromo-3-methoxybenzoate

The synthetic utility of methyl 2-bromo-3-methoxybenzoate lies in the reactivity of its functional groups. The following section details key synthetic transformations that can be employed to generate a library of novel derivatives.

Suzuki-Miyaura Cross-Coupling: Diversification of the Aryl Core

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it is particularly well-suited for the derivatization of aryl halides.[3] In the context of methyl 2-bromo-3-methoxybenzoate, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, enabling a thorough exploration of the SAR in this region of the molecule.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine methyl 2-bromo-3-methoxybenzoate (1.0 mmol), the desired boronic acid or boronate ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (5 mL) and water (1 mL).

-

Reaction Execution: Heat the reaction mixture at 90°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[3]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxidation, which can lead to catalyst deactivation and reduced reaction yields.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

-

Degassed Solvents: Removing dissolved oxygen from the solvents prevents the oxidation of the palladium catalyst.

Amidation of the Ester: Introducing Diverse Functional Groups

The methyl ester of the core scaffold can be readily converted to a wide range of amides, which are a common feature in many pharmaceutical agents. This transformation can be achieved either by direct aminolysis or, more commonly, by a two-step procedure involving hydrolysis of the ester to the carboxylic acid followed by amide coupling.

Experimental Protocol: Two-Step Amidation

-

Ester Hydrolysis: To a solution of methyl 2-bromo-3-methoxybenzoate (1.0 mmol) in a mixture of methanol and water, add an excess of a base such as lithium hydroxide (2.0 mmol). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the carboxylic acid with an organic solvent.

-

Amide Coupling: To a solution of the resulting 2-bromo-3-methoxybenzoic acid (1.0 mmol) in a suitable solvent such as dichloromethane, add the desired amine (1.1 mmol), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol), and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 mmol). Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Purification: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Diagram of Synthetic Workflow

Caption: Synthetic pathways for derivatization.

Part 2: Evaluation of Potential Biological Activities

Based on the known activities of structurally related compounds, derivatives of methyl 2-bromo-3-methoxybenzoate are promising candidates for evaluation as anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6]

Anticancer Activity: Cytotoxicity Screening

A primary screen for potential anticancer activity involves evaluating the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[9][10][11]

Illustrative Data Presentation

| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| Parent Scaffold | >100 | >100 |

| Derivative A | 15.2 | 25.8 |

| Derivative B | 5.7 | 9.1 |

| Doxorubicin | 0.8 | 1.2 |

Note: The data in this table is for illustrative purposes only and represents the type of results that would be generated from the described assay.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

Experimental Protocol: Griess Assay for Nitric Oxide

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

-

Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Potential Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Structurally similar brominated phenolic compounds have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5] It is hypothesized that derivatives of methyl 2-bromo-3-methoxybenzoate may act through a similar mechanism.

Caption: Hypothesized anti-inflammatory mechanism.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of the synthesized compounds can be determined by measuring their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.[12][13]

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum size.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Illustrative Data Presentation

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Parent Scaffold | >128 | >128 |

| Derivative C | 16 | 64 |

| Derivative D | 8 | 32 |

| Ciprofloxacin | 1 | 0.5 |

Note: The data in this table is for illustrative purposes only and represents the type of results that would be generated from the described assay.

Conclusion: A Scaffold of Significant Potential